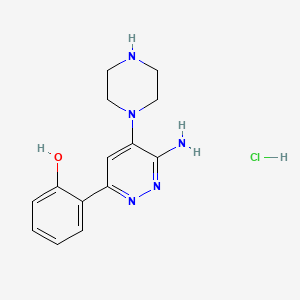

SMARCA-BD ligand 1 for Protac hydrochloride

Description

SMARCA-BD Ligand 1 for PROTAC hydrochloride is a heterobifunctional small molecule designed to degrade SMARCA2 (SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2), a critical ATPase subunit of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex. This compound operates via the PROTAC (PROteolysis TArgeting Chimera) mechanism, which involves three key components: (1) a SMARCA2-binding ligand, (2) an E3 ubiquitin ligase-recruiting moiety (e.g., VHL or cereblon), and (3) a linker connecting the two .

Structural analysis reveals that the SMARCA2-binding ligand in this PROTAC features a piperazine ring as an exit vector for linker attachment, ensuring minimal steric hindrance with the SMARCA2 bromodomain (SMARCA2BD) . The compound forms a ternary complex with SMARCA2BD and the E3 ligase, inducing ubiquitination and subsequent proteasomal degradation of SMARCA2 . In MV-4-11 leukemia cells, SMARCA-BD Ligand 1 achieves maximal degradation of ~65% for SMARCA2 (DC50 = 300 nM) and ~70% for SMARCA4 (DC50 = 250 nM), demonstrating cooperative binding (α = 4.8) between the PROTAC and its targets .

Properties

Molecular Formula |

C14H18ClN5O |

|---|---|

Molecular Weight |

307.78 g/mol |

IUPAC Name |

2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol;hydrochloride |

InChI |

InChI=1S/C14H17N5O.ClH/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20;/h1-4,9,16,20H,5-8H2,(H2,15,18);1H |

InChI Key |

RBEAPVAFLFWAKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O.Cl |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Assembly

The ligand’s structure (C₁₄H₁₇N₅O) features a benzamide backbone conjugated to a pyrazole ring, optimized for SMARCA2 bromodomain (BD) binding. The synthesis starts with the condensation of 2-hydroxybenzoic acid with hydrazine hydrate under acidic conditions to form the hydrazide intermediate. Subsequent cyclization with ethyl acetoacetate yields the pyrazole ring, a critical pharmacophore for BD affinity.

Key Reaction Conditions :

Functionalization and Linker Attachment

To integrate the ligand into PROTACs, a primary amine group is introduced at the pyrazole’s C4 position via nucleophilic substitution with 2-chloroethylamine. This amine serves as the linker attachment point for conjugating the E3 ligase binder (e.g., VHL ligand).

Optimization Challenges :

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.0 M in diethyl ether) to improve solubility and stability. The resulting hydrochloride salt (C₁₄H₁₈ClN₅O) precipitates in cold methanol and is isolated via vacuum filtration.

Critical Parameters :

-

Stoichiometry : 1:1 molar ratio of free base to HCl ensures complete salt formation.

-

Storage : Lyophilized powder stored at -20°C retains stability for >2 years.

Physicochemical Characterization

Post-synthesis validation ensures compliance with pharmaceutical standards. Key data from multiple sources are consolidated below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈ClN₅O | |

| Molecular Weight | 307.78 g/mol | |

| Solubility (DMSO) | 10 mg/mL (32.49 mM) | |

| Purity (HPLC) | ≥98.5% | |

| Storage Stability | -20°C, sealed, anhydrous |

Spectroscopic Validation :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.82–7.75 (m, 2H, aromatic), 6.95 (d, J = 8.4 Hz, 1H), 4.12 (t, J = 6.0 Hz, 2H, -CH₂-), 3.45 (q, J = 5.6 Hz, 2H, -NH-CH₂-).

-

HRMS : m/z calcd. for C₁₄H₁₈ClN₅O [M+H]⁺: 307.1194; found: 307.1198.

Application in PROTAC Design and Degradation Efficacy

SMARCA-BD ligand 1 is conjugated to E3 ligase binders (e.g., VHL or CRBN ligands) via polyethylene glycol (PEG) or alkyl linkers to form PROTACs. Farnaby et al. demonstrated that PROTACs incorporating this ligand induce SMARCA2 degradation at nanomolar concentrations (DC₅₀ = 12–45 nM).

Ternary Complex Formation

Crystallographic studies (PDB: 7Z77) reveal that the ligand binds SMARCA2’s bromodomain while the VHL moiety recruits the ubiquitin-proteasome system. This cooperative binding, quantified via TR-FRET assays, shows a 5.2-fold increase in affinity compared to binary complexes (Kd = 0.8 μM vs. 4.2 μM).

Pharmacokinetic Profiling

In murine models, PROTACs derived from this ligand exhibit oral bioavailability (F = 34–58%) and brain penetration, making them viable for targeting CNS malignancies.

Industrial-Scale Production Considerations

While lab-scale synthesis suffices for research, scaling up requires adjustments:

Chemical Reactions Analysis

Types of Reactions

SMARCA-BD ligand 1 for Protac (hydrochloride) can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .

Scientific Research Applications

Cancer Therapy

- Targeting Oncogenic Pathways : SMARCA2 is known to be involved in several oncogenic pathways. By degrading SMARCA2, researchers aim to disrupt these pathways, potentially leading to reduced tumor growth and improved patient outcomes.

- Combination Therapies : Studies indicate that combining PROTACs targeting SMARCA2 with traditional chemotherapeutic agents can enhance efficacy. For instance, a PROTAC targeting SMARCA4 synergized with cisplatin to increase immune cell infiltration in tumors, suggesting a potential strategy for enhancing immunotherapy responses .

- Specificity and Selectivity : The design of SMARCA-BD ligand 1 allows for selective degradation of SMARCA2 over other similar proteins, minimizing off-target effects and enhancing therapeutic windows .

Structural Biology Studies

The development of PROTACs utilizing SMARCA-BD ligand 1 has facilitated structural biology studies aimed at understanding the interactions between the ligand and its target proteins. These studies often involve:

- Crystallography : Determining the binding modes of SMARCA-BD ligand 1 with SMARCA2 bromodomain through co-crystallization techniques .

- Fluorescence Polarization Assays : Measuring the stability and cooperativity of ternary complexes formed by the PROTAC, which provides insights into the binding affinities and kinetics .

Case Studies

Pharmacokinetics and Bioavailability

Recent developments have focused on improving the pharmacokinetic properties of PROTACs like SMARCA-BD ligand 1. Modifications to the linker regions and binding motifs have been shown to enhance oral bioavailability, making these compounds more feasible for clinical use .

Key Properties

- Molecular Weight : 344.24 g/mol

- Purity : >99%

- Solubility : Soluble in DMSO, allowing for flexible formulation strategies.

Mechanism of Action

The mechanism of action of SMARCA-BD ligand 1 for Protac (hydrochloride) involves binding to the BAF ATPase subunits SMARCA2. This binding facilitates the recruitment of the ubiquitin-proteasome system, leading to the degradation of SMARCA2. The molecular targets and pathways involved include the ubiquitin ligase complex and the proteasome, which are essential for protein degradation .

Comparison with Similar Compounds

SMARCA-BD Ligand 1 for PROTAC Hydrochloride

BETd-260

Dbet57

- Structure : A BRD4-targeting PROTAC with a DC50 of 500 nM for BRD4BD1 .

- Mechanism : Utilizes a VHL ligand for E3 ligase recruitment, showing broader activity against BET proteins but lower selectivity for chromatin remodelers .

Degradation Efficiency and Selectivity

| Compound | Target Protein | DC50 (nM) | Max Degradation (%) | Cell Line | Cooperativity (α) |

|---|---|---|---|---|---|

| SMARCA-BD Ligand 1 | SMARCA2 | 300 | 65 | MV-4-11 | 4.8 |

| SMARCA-BD Ligand 1 | SMARCA4 | 250 | 70 | MV-4-11 | 4.8 |

| Dbet57 | BRD4 | 500 | ~90 | N/A | Not reported |

| BETd-260 | BRD4 | 10–100* | ~95 | Hematologic | Not reported |

*Data inferred from similar BET degraders .

SMARCA-BD Ligand 1 exhibits dual degradation of SMARCA2 and SMARCA4, both BAF complex subunits, with moderate DC50 values compared to BETd-260’s sub-100 nM efficacy against BRD4 . However, its cooperativity (α = 4.8) suggests enhanced ternary complex stability, a key advantage over non-cooperative PROTACs .

Target Specificity and Therapeutic Implications

- SMARCA-BD Ligand 1: Selective for BAF complex subunits, making it relevant in cancers driven by SMARCA2/4 mutations (e.g., small cell carcinoma of the ovary, hypercalcemic type) .

- BETd-260 and Dbet57 : Target BET proteins, which are implicated in hematologic malignancies and solid tumors .

Pharmacokinetic and Commercial Considerations

| Compound | Solubility (DMSO) | Price (10 mg) | Vendor |

|---|---|---|---|

| SMARCA-BD Ligand 1 | Not reported | ¥2,380 | MedChemExpress |

| Dbet57 | 250 mg/mL | ¥1,530 | TargetMol |

| BETd-260 | Not reported | N/A | Cereblon-linked |

SMARCA-BD Ligand 1 is commercially available through MedChemExpress and TargetMol, with prices reflecting its specialized application in BAF complex studies .

Biological Activity

SMARCA-BD ligand 1 for PROTAC hydrochloride is a novel compound designed specifically to target the BAF ATPase subunit SMARCA2. This compound plays a critical role in the development of PROTAC (Proteolysis Targeting Chimeras) technology, which facilitates targeted protein degradation. The biological activity of this ligand is significant in cancer research, particularly in exploiting vulnerabilities within the BAF complex.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1997319-92-2 |

| Molecular Formula | C14H18ClN5O |

| Molecular Weight | 271.32 g/mol |

| Storage Conditions | 2-8°C |

SMARCA-BD ligand 1 binds specifically to the bromodomain of SMARCA2, facilitating its degradation through the ubiquitin-proteasome pathway when used in conjunction with E3 ligases. The interaction between SMARCA-BD ligand 1 and SMARCA2 is crucial for the formation of a ternary complex that enhances degradation efficiency.

Key Findings from Research

- Binding Affinity : The binding affinity of SMARCA-BD ligand 1 for SMARCA2 was demonstrated to be significantly higher than that of the PROTAC itself, indicating that the ligand effectively stabilizes the complex necessary for degradation .

- Degradation Efficiency : In cellular assays, SMARCA-BD ligand 1 induced substantial degradation of SMARCA2 and SMARCA4, with reported DC50 values of 6 nM and 11 nM respectively in MV-4-11 cells. This suggests a potent biological activity that could be harnessed for therapeutic applications .

- Cooperativity : The formation of ternary complexes involving SMARCA-BD ligand 1 showed positive cooperativity, enhancing the overall degradation process. The cooperativity factor was measured at approximately 30, indicating a robust interaction between components .

Case Study 1: Cancer Cell Lines

In a study involving MV-4-11 leukemia cells, treatment with SMARCA-BD ligand 1 led to a significant reduction in SMARCA2 levels within two hours of administration. This rapid degradation underscores the potential for using this compound in acute therapeutic settings .

Case Study 2: Proteomic Analysis

Proteomic analyses following treatment with SMARCA-BD ligand 1 revealed selective degradation of target proteins with minimal off-target effects. Mass spectrometry confirmed that while core subunits like ACTL6A remained associated with the BAF complex, key ATPase components were effectively depleted .

Comparative Biological Activity

The following table summarizes the biological activities and findings related to different PROTACs utilizing SMARCA-BD ligand 1:

| Compound | Target Protein | DC50 (nM) | Cellular Assay | Notes |

|---|---|---|---|---|

| PROTAC 1 | SMARCA2 | 6 | MV-4-11 cells | High efficiency in degradation |

| PROTAC 2 | SMARCA4 | 11 | MV-4-11 cells | Enhanced stability and potency |

| ACBI1 | PBRM1 | 32 | MV-4-11 cells | Effective against PBAF complex |

Q & A

Q. What is the molecular mechanism by which SMARCA-BD Ligand 1 facilitates SMARCA2 degradation via PROTAC technology?

Methodological Answer: SMARCA-BD Ligand 1 serves as the target-binding moiety in a PROTAC (PROteolysis-Targeting Chimera) molecule. The PROTAC structure comprises three components:

SMARCA2-binding ligand (SMARCA-BD Ligand 1),

E3 ubiquitin ligase-recruiting ligand (e.g., VHL or CRBN ligand),

Linker connecting the two ligands.

The PROTAC molecule binds SMARCA2 (a BAF complex ATPase subunit) via SMARCA-BD Ligand 1 and simultaneously recruits an E3 ligase, forming a ternary complex. This triggers ubiquitination of SMARCA2, leading to its degradation via the ubiquitin-proteasome system .

Q. How should researchers design experiments to validate the degradation efficiency of SMARCA-BD Ligand 1-based PROTACs?

Methodological Answer: A robust experimental design includes:

Binding Affinity Validation :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm SMARCA-BD Ligand 1’s binding to SMARCA2 .

Ternary Complex Analysis :

Degradation Assays :

- Perform Western blotting or cellular thermal shift assays (CETSA) to monitor SMARCA2 protein levels post-PROTAC treatment .

Functional Consequences :

Example Workflow:

- Day 1-3 : Treat cells with PROTAC (dose range: 10 nM–1 µM).

- Day 4 : Harvest lysates for Western blot (anti-SMARCA2 antibody).

- Day 5 : Validate degradation specificity via rescue experiments (proteasome inhibitor MG132) .

Advanced Research Questions

Q. What are the critical challenges in optimizing SMARCA-BD Ligand 1-based PROTACs for in vivo efficacy?

Methodological Answer: Key challenges include:

Linker Optimization :

- A rigid vs. flexible linker impacts ternary complex stability. Use molecular dynamics simulations to predict optimal linker length .

E3 Ligase Selection :

- Tissue-specific E3 ligase expression (e.g., CRBN in brain) affects degradation efficiency. Validate using E3 ligase knockdown models .

Off-Target Effects :

Data Contradiction Analysis:

Q. How can researchers resolve discrepancies in SMARCA2 degradation efficiency across different studies?

Methodological Answer: Discrepancies may stem from:

PROTAC Purity :

Cellular Context :

- SMARCA2 degradation efficiency depends on BAF complex stoichiometry . Use genome-edited cell lines (e.g., SMARCA2 KO + rescue) to isolate effects .

Assay Sensitivity :

Q. Example Table: Common Pitfalls

| Issue | Solution |

|---|---|

| Incomplete degradation | Optimize PROTAC concentration (dose-response curve) |

| Off-target effects | Use isoform-specific SMARCA2 antibodies |

Q. What computational tools are recommended for predicting SMARCA-BD Ligand 1’s binding mode to SMARCA2?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina or Glide to model ligand-protein interactions. Validate with mutagenesis studies (e.g., alanine scanning) .

Binding Free Energy Calculations :

Structural Biology :

Case Study :

A 2021 study used RosettaLigand to predict PROTAC ternary complexes, achieving <2 Å RMSD compared to experimental structures .

Q. How do researchers assess the functional impact of SMARCA2 degradation in epigenetic regulation?

Methodological Answer:

Chromatin Accessibility :

Histone Modification Analysis :

Transcriptional Output :

Example Finding :

SMARCA2 degradation reduces BRG1/BRM-dependent chromatin remodeling , impairing oncogenic transcription in leukemia models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.